molecular formula C12H17B B1596162 2-Bromo-1,3,5-triethylbenzene CAS No. 91-06-5

2-Bromo-1,3,5-triethylbenzene

Cat. No.: B1596162
CAS No.: 91-06-5
M. Wt: 241.17 g/mol
InChI Key: GYPGUOPEQLYKQZ-UHFFFAOYSA-N
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Description

2-Bromo-1,3,5-triethylbenzene is an organic compound with the molecular formula C12H17Br. It is a derivative of benzene, where three ethyl groups and one bromine atom are substituted at the 1, 3, and 5 positions of the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,3,5-triethylbenzene can be synthesized through several methods. One common approach involves the bromination of 1,3,5-triethylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3,5-triethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form 1,3,5-triethylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include 1,3,5-triethylbenzoic acid or 1,3,5-triethylbenzaldehyde.

    Reduction: The major product is 1,3,5-triethylbenzene.

Scientific Research Applications

2-Bromo-1,3,5-triethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-1,3,5-triethylbenzene exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the ethyl groups are converted to more oxidized functional groups through the transfer of electrons.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,3,5-trimethylbenzene: Similar structure but with methyl groups instead of ethyl groups.

    1-Bromo-2,4,6-triethylbenzene: Bromine atom at a different position on the benzene ring.

    2-Chloro-1,3,5-triethylbenzene: Chlorine atom instead of bromine.

Uniqueness

2-Bromo-1,3,5-triethylbenzene is unique due to the presence of ethyl groups, which influence its reactivity and physical properties compared to its methyl-substituted analogs. The position of the bromine atom also affects its chemical behavior, making it distinct from other brominated benzene derivatives.

Properties

IUPAC Name

2-bromo-1,3,5-triethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br/c1-4-9-7-10(5-2)12(13)11(6-3)8-9/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPGUOPEQLYKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)Br)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059018
Record name Benzene, 2-bromo-1,3,5-triethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91-06-5
Record name 2-Bromo-1,3,5-triethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-bromo-1,3,5-triethyl-
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Record name Benzene, 2-bromo-1,3,5-triethyl-
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Record name Benzene, 2-bromo-1,3,5-triethyl-
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Record name 2-bromo-1,3,5-triethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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